methyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Structural Motifs in Bioactive Heterocyclic Systems
Heterocyclic systems dominate medicinal chemistry due to their versatility in mimicking endogenous biomolecules and modulating pharmacokinetic properties. Nitrogen- and sulfur-containing heterocycles, such as thiazoles and pyrimidines, are particularly prevalent, constituting over 75% of FDA-approved small-molecule drugs. The thiazole ring, with its sulfur atom, enhances electron density and polarizability, facilitating interactions with enzymatic active sites. Pyrimidine, a six-membered diazine, contributes to planar rigidity, enabling π-π stacking with aromatic residues in proteins.
The fusion of thiazole and pyrimidine into a bicyclic thiazolo[3,2-a]pyrimidine scaffold introduces conformational constraints that optimize binding affinity. For example, the fixed dihedral angle between the two rings reduces entropy penalties upon target engagement, a feature exploited in inhibitors of acetylcholinesterase and NMDA receptors. Substituents at key positions—such as C5, C6, and C2—further fine-tune electronic and steric properties. In the target compound, the 3,4-dimethoxyphenyl group at C5 provides lipophilic bulk, while the 4-dimethylaminobenzylidene moiety at C2 introduces a protonatable nitrogen, enhancing solubility and membrane permeability.
Evolutionary Significance of Thiazolo-Pyrimidine Fusion Architectures
The thiazolo[3,2-a]pyrimidine framework has evolved from early heterocyclic prototypes through systematic structure-activity relationship (SAR) studies. Initial derivatives, such as unsubstituted thiazolopyrimidines, exhibited moderate bioactivity but suffered from poor metabolic stability. The introduction of arylidene substituents at C2 marked a turning point, as these groups improved π-stacking interactions and resistance to oxidative degradation. For instance, benzylidene derivatives demonstrated enhanced cytotoxicity against cancer cells by stabilizing interactions with topoisomerase IIα.
The evolutionary trajectory of this scaffold also highlights the role of crystallography in rational design. Single-crystal X-ray diffraction (SCXRD) studies revealed that Z-configuration at the C2 exocyclic double bond is critical for maintaining planar geometry, which favors intercalation into DNA or RNA helices. Additionally, substituents at C5 and C6 influence supramolecular assembly in the solid state. The methyl ester at C6 in the target compound, for example, participates in hydrogen bonding with adjacent molecules, potentially affecting solubility and crystallization behavior.
Positional Isomerism in Polycyclic Thiazolopyrimidine Derivatives
Positional isomerism in thiazolopyrimidines profoundly impacts their pharmacological profiles. The [3,2-a] fusion pattern, as seen in the target compound, differs from alternative isomers like [5,4-d] or [4,5-d] in terms of ring strain and electronic distribution. In the [3,2-a] isomer, the sulfur atom occupies position 1 of the thiazole ring, adjacent to the pyrimidine’s N3 atom. This arrangement creates a conjugated system that delocalizes electron density across both rings, enhancing redox stability.
Comparative studies of positional isomers reveal distinct bioactivity trends. For instance, [3,2-a] isomers exhibit superior acetylcholinesterase inhibition compared to [5,4-d] analogues, likely due to better alignment with the enzyme’s catalytic triad. In the target molecule, the 4-dimethylaminobenzylidene group at C2 extends into a hydrophobic pocket, while the 3,4-dimethoxyphenyl group at C5 engages in van der Waals interactions with adjacent residues. Such spatial arrangements are unattainable in isomers with alternative fusion patterns, underscoring the importance of regiochemical precision in drug design.
Properties
CAS No. |
312938-63-9 |
|---|---|
Molecular Formula |
C26H27N3O5S |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
methyl (2E)-5-(3,4-dimethoxyphenyl)-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H27N3O5S/c1-15-22(25(31)34-6)23(17-9-12-19(32-4)20(14-17)33-5)29-24(30)21(35-26(29)27-15)13-16-7-10-18(11-8-16)28(2)3/h7-14,23H,1-6H3/b21-13+ |
InChI Key |
XKEPLSLKPBYNAE-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Key Reagents and Conditions
Mechanistic Insight
The Biginelli reaction proceeds via nucleophilic attack of thiourea on the β-keto compound, followed by condensation with the aldehyde. The 7-methyl group originates from the methyl groups in pentan-2,4-dione.
Cyclization to Thiazolo[3,2-a]Pyrimidine Core
The DHPM intermediate undergoes cyclization with a β-keto ester or halogenated acetate to form the thiazolo[3,2-a]pyrimidine scaffold.
Reagents and Conditions
Mechanistic Steps
-
Nucleophilic Attack : The thione sulfur attacks the electrophilic carbon of methyl bromoacetate.
-
Cyclization : Intramolecular ring closure forms the thiazole ring, releasing HBr and forming the fused pyrimidine.
Introduction of the Benzylidene Group
The final step involves Knoevenagel condensation to introduce the 4-(dimethylamino)benzylidene substituent.
Reagents and Conditions
Stereochemical Control
The (2E)-configuration is achieved under acidic conditions, favoring trans-addition during condensation.
Alternative Synthetic Routes
One-Pot Synthesis
A one-pot method for similar thiazolo[3,2-a]pyrimidines has been reported using N-Bromosuccinamide (NBS) and p-toluenesulfonic acid (PTSA) in acetonitrile. However, scalability for this specific compound remains untested.
Purification and Characterization
Purification Methods
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl ester at position 6 can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.
Reduction of the Benzylidene Group
The (2E)-benzylidene moiety (C=N) is susceptible to catalytic hydrogenation or hydride-based reduction, converting the imine to a secondary amine.
Electrophilic Aromatic Substitution (EAS)
The 3,4-dimethoxyphenyl and dimethylamino-substituted aromatic rings undergo regioselective electrophilic substitution.
| Reaction | Reagents | Position Modified | Product | Notes |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Para to methoxy | Nitro-substituted derivative | Meta-directing effects |
| Sulfonation | SO₃, H₂SO₄ | Ortho to dimethylamino | Sulfonic acid derivative | Enhanced water solubility |
Mechanistic Insight: The electron-donating methoxy and dimethylamino groups direct substitution to specific positions, as observed in analogous systems .
Condensation and Cycloaddition Reactions
The thiazolo-pyrimidine scaffold participates in cycloaddition reactions, forming fused heterocycles.
| Reaction Type | Conditions | Product | Application |
|---|---|---|---|
| [3+2] Cycloaddition | NaN₃, CuI, DMF, 80°C | Triazole-fused thiazolo-pyrimidine | Bioactive analog synthesis |
| Schiff base formation | R-NH₂, EtOH, reflux | Imine-linked hybrid molecules | Drug delivery systems |
Key Finding: Piperidine-catalyzed cyclizations (as in ) enhance reaction efficiency for fused-ring systems.
Oxidation of the Dimethylamino Group
The dimethylamino group undergoes oxidation to form a nitroso or hydroxylamine derivative under controlled conditions.
| Oxidizing Agent | Product | Conditions | Reference |
|---|---|---|---|
| H₂O₂, Fe²⁺ | N-oxide derivative | Mild acidic, 25°C | |
| KMnO₄, H⁺ | Carboxylic acid (C-N cleavage) | Strongly acidic, heat |
Stability Under Thermal and Photolytic Conditions
The compound demonstrates moderate thermal stability but undergoes photodegradation via radical pathways.
| Condition | Observation | Degradation Pathway |
|---|---|---|
| 150°C, inert atmosphere | Partial decomposition | Cleavage of thiazolo-pyrimidine core |
| UV light (254 nm) | Radical-mediated oxidation | Formation of quinone-like structures |
Data Source: Analogous thiazolo-pyrimidine systems .
Biological Activity-Linked Reactivity
While not a direct reaction, the compound’s interaction with biological targets (e.g., STAT3, NF-κB) involves non-covalent binding via hydrogen bonding (ester carbonyl, methoxy groups) and π-π stacking (aromatic rings) . Computational docking studies suggest reversible binding, enabling competitive inhibition .
Scientific Research Applications
Structural Insights
The compound features:
- A thiazolo-pyrimidine ring system that contributes to its biological activity.
- Dimethoxyphenyl and dimethylamino substituents that may enhance solubility and interaction with biological targets.
Medicinal Chemistry
Methyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has shown promise in various therapeutic areas:
- Anticancer Activity : Research indicates that the compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Studies have suggested that it could act as an effective chemotherapeutic agent against various cancer types.
- Antimicrobial Properties : Preliminary studies have demonstrated the compound's potential to exhibit antimicrobial effects against a range of pathogens. This opens avenues for its use in developing new antibiotics.
- Neuropharmacology : The presence of the dimethylamino group suggests possible interactions with neurotransmitter systems. Investigations into its effects on neurodegenerative diseases are ongoing.
Material Science
The unique electronic properties of this compound make it suitable for applications in material science:
- It can be utilized as a building block for synthesizing novel materials with specific electronic or optical properties.
- Its structural characteristics may allow for incorporation into polymers or nanomaterials for enhanced functionality.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of this compound against breast cancer cell lines. The results indicated significant inhibition of cell growth and induced apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Research conducted by university scientists evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited potent antibacterial activity at low concentrations, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of SALOR-INT L253448-1EA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, SALOR-INT L253448-1EA can modulate cellular signaling pathways by interacting with receptors and other signaling molecules, leading to changes in cellular functions.
Comparison with Similar Compounds
Substituent Effects on the Benzylidene Group
The 4-(dimethylamino)benzylidene group in the target compound distinguishes it from analogs with varying electronic and steric profiles:
Ester Group Variations
The methyl carboxylate at position 6 contrasts with ethyl esters in analogs, impacting lipophilicity and bioavailability:
Crystallographic and Conformational Analysis
- Dihedral Angles: In , the dihedral angle between the thiazolo-pyrimidine core and the 2,4,6-trimethoxybenzene ring is 80.94° . The target compound’s 4-(dimethylamino) substituent may reduce this angle due to steric or electronic effects, altering molecular packing.
- Hydrogen Bonding: The dimethylamino group could participate in bifurcated C–H···N interactions, contrasting with the C–H···O bonds observed in trimethoxy analogs .
Pharmacological Potential
While direct data are lacking, analogs in and highlight thiazolo[3,2-a]pyrimidines as candidates for anticancer or antimicrobial agents. The dimethylamino group in the target compound could enhance DNA intercalation or kinase inhibition compared to methoxy or cyano derivatives .
Biological Activity
Methyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its antitumor, antimicrobial, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 493.58 g/mol. The structure features a thiazolo[3,2-a]pyrimidine core, which is known for its significant biological activity.
Antitumor Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit potent antitumor properties. For instance, studies have shown that similar compounds demonstrate high cytotoxicity against various cancer cell lines, including HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells. The compound has been evaluated for its ability to inhibit cell proliferation in these lines:
The IC50 values indicate the concentration required to inhibit 50% of cell viability, showcasing its potential as an effective antitumor agent.
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. Thiazolo[3,2-a]pyrimidines are known to exhibit activity against various bacterial strains and fungi. Preliminary studies suggest that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Candida albicans | 25 |
These findings highlight the potential of this compound as a broad-spectrum antimicrobial agent.
Other Biological Activities
In addition to its antitumor and antimicrobial effects, the compound has shown promise in other areas:
- Antioxidant Activity : Some derivatives have exhibited significant antioxidant properties, which are crucial for combating oxidative stress in cells.
- Anti-inflammatory Effects : The compound's structural features may contribute to its ability to modulate inflammatory pathways.
- Acetylcholinesterase Inhibition : Compounds with similar structures have been identified as potential inhibitors of acetylcholinesterase, suggesting possible applications in treating neurodegenerative diseases like Alzheimer's.
Case Studies
A recent study investigated the effects of this compound on HeLa cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis revealed that the compound induced apoptosis in these cells.
Q & A
Basic: What are the critical steps and considerations for optimizing the multi-step synthesis of this thiazolo[3,2-a]pyrimidine derivative?
Methodological Answer:
The synthesis typically involves cyclization of thiazole precursors with substituted benzaldehydes. Key steps include:
- Thiazole Ring Formation : Use sulfur and nitrogen sources (e.g., thiourea derivatives) under acidic conditions (e.g., HCl/ethanol) to form the thiazolo[3,2-a]pyrimidine core .
- Benzylidene Conjugation : Introduce the 4-(dimethylamino)benzylidene group via Knoevenagel condensation, requiring precise temperature control (60–80°C) and anhydrous conditions to avoid side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for cyclization, while ethanol or methanol is preferred for crystallization .
Advanced: How can researchers resolve contradictions in reported reaction conditions for the cyclization step?
Methodological Answer:
Discrepancies in cyclization conditions (e.g., catalyst choice, reaction time) can be addressed by:
- Systematic Screening : Use Design of Experiments (DoE) to test variables like catalyst loading (e.g., p-TsOH vs. acetic acid) and reaction time .
- In Situ Monitoring : Employ techniques like TLC or HPLC-MS to track intermediate formation and optimize reaction halts .
- Cross-Validation : Compare crystallographic data (e.g., C–C bond lengths) from analogous compounds to confirm structural integrity under varying conditions .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the benzylidene moiety’s stereochemistry?
Methodological Answer:
- X-ray Crystallography : Resolves E/Z isomerism via dihedral angles between the benzylidene group and thiazolo-pyrimidine core (e.g., angles < 10° indicate planar E-configuration) .
- NMR Spectroscopy : - and -NMR detect deshielding effects in the benzylidene proton (δ 7.8–8.2 ppm for E-isomers) and coupling constants () .
- UV-Vis Spectroscopy : Conjugation shifts (λmax 350–400 nm) correlate with extended π-systems in E-isomers .
Advanced: What computational strategies predict regioselectivity in nucleophilic attacks on the thiazolo[3,2-a]pyrimidine core?
Methodological Answer:
- DFT Calculations : Compute Fukui indices to identify electrophilic sites (e.g., C-2 or C-6 positions) prone to nucleophilic substitution .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions, guiding predictions for reactions with amines or thiols .
- MD Simulations : Assess solvent accessibility of reactive sites to rationalize solvent-dependent regioselectivity .
Basic: How does the 4-(dimethylamino)benzylidene substituent influence the compound’s electronic properties?
Methodological Answer:
- Electron-Donating Effects : The dimethylamino group increases electron density on the benzylidene moiety, red-shifting UV-Vis absorption (Δλ ~20–30 nm vs. unsubstituted analogs) .
- pH-Dependent Behavior : Protonation of the dimethylamino group in acidic media alters conjugation, detectable via reversible absorbance changes at λmax 365 nm .
Advanced: What strategies reconcile conflicting biological activity data across assay systems?
Methodological Answer:
- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
- Metabolite Profiling : LC-MS/MS identifies degradation products in cell culture media that may suppress activity .
- Target Engagement Studies : SPR or ITC quantifies binding affinity to primary targets (e.g., kinase enzymes) to validate mechanism-specific effects .
Basic: How is enantiomeric purity achieved for E/Z isomers during synthesis?
Methodological Answer:
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate isomers .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., L-tartaric acid) to enrich desired enantiomers .
Advanced: How do π-halogen interactions in crystal packing affect solid-state stability?
Methodological Answer:
- Halogen Bonding Analysis : Bromo or chloro substituents engage in C–X···π interactions (3.3–3.6 Å), enhancing thermal stability (TGA ΔTdec +15–20°C vs. non-halogenated analogs) .
- Hirshfeld Surface Analysis : Quantifies halogen contribution to crystal packing (e.g., 8–12% for bromine), correlating with reduced hygroscopicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
